molecular formula C9H10Cl3NO2 B7947468 Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

Cat. No.: B7947468
M. Wt: 270.5 g/mol
InChI Key: SRIJGMLHUNVNAI-DDWIOCJRSA-N
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Description

Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a dichlorophenyl group, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with methylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride may involve large-scale reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

    3,4-Dichlorophenylacetic acid: A precursor in the synthesis of the compound, with its own unique chemical properties and applications.

    Methyl ®-2-amino-2-phenylacetate hydrochloride: A similar compound with a phenyl group instead of a dichlorophenyl group, which may exhibit different chemical and biological activities.

Uniqueness

Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIJGMLHUNVNAI-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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